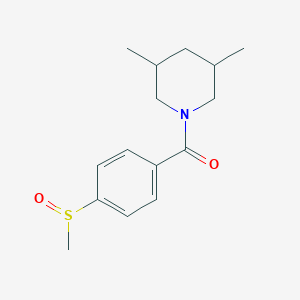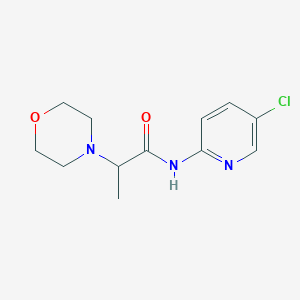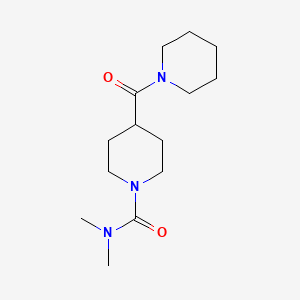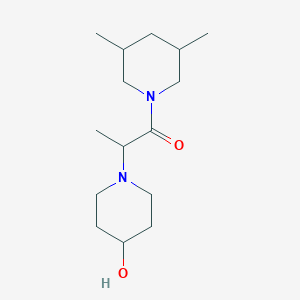![molecular formula C9H13ClN2OS B7506389 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme called dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Mecanismo De Acción
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea involves the inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea catalyzes the fourth step in the synthesis of pyrimidine nucleotides, which is the oxidation of dihydroorotate to orotate. By inhibiting 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea decreases the production of pyrimidine nucleotides, which leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to have potent biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to have anti-inflammatory and antiviral properties. It has been investigated as a potential treatment for viral infections, such as hepatitis C and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea is its potent inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, which makes it a promising therapeutic agent for cancer and viral infections. However, there are also some limitations to using 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potency as an inhibitor of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea can also make it toxic to normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to play a role in the activation of immune cells, and inhibiting 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea with 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea could potentially modulate the immune response in these diseases. Another potential direction is to investigate its potential as a treatment for viral infections, such as hepatitis C and HIV. Finally, further studies are needed to optimize the synthesis method of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea to improve its yield and purity for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea involves the reaction of 5-chlorothiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding aldehyde. The aldehyde then reacts with 1,3,3-trimethylurea in the presence of a base to yield 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea. This synthesis method has been reported in several scientific journals and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, antiviral, and anticancer properties. The inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea by 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and an increase in cell death. Therefore, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been investigated as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c1-11(2)9(13)12(3)6-7-4-5-8(10)14-7/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKPWPQYSQJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)


![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)

![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)